Trichloroisocyanuric acid

概要

説明

準備方法

Trichloroisocyanuric acid is typically prepared from cyanuric acid through a reaction with chlorine gas and trisodium cyanurate . The synthetic route involves the thermal cracking of cyanuric acid followed by chlorination . Industrial production methods often use urea and ammonium chloride as the main raw materials .

化学反応の分析

Trichloroisocyanuric acid undergoes various types of chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent.

Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other groups.

Chlorination: It is used as a chlorinating agent in organic synthesis.

Common reagents and conditions used in these reactions include chlorine gas and aqueous sodium hydroxide . Major products formed from these reactions include chlorinated organic compounds and oxidized products .

科学的研究の応用

Water Treatment and Disinfection

1.1 Swimming Pool Disinfection

TCCA is predominantly utilized as a disinfectant in swimming pools due to its ability to release chlorine, which effectively eliminates harmful microorganisms. Research indicates that TCCA maintains chlorine residuals more efficiently than other chlorine sources, enhancing the overall sanitation of pool water .

Table 1: Effectiveness of TCCA in Swimming Pool Disinfection

| Parameter | TCCA Concentration (mg/L) | E. Coli Reduction (%) | Time (minutes) |

|---|---|---|---|

| Initial Concentration | 0.50 | 99 | 30 |

| Increased Concentration | 1.50 | 99.5 | 15 |

| Higher Concentration | 3.00 | 100 | 10 |

Data from various studies show that TCCA concentrations of 0.50 mg/L can significantly reduce E. Coli counts within 30 minutes, while higher concentrations yield even quicker results .

1.2 Drinking Water Treatment

TCCA is also employed in the treatment of drinking water to control microbial contamination. Its stability and effectiveness as a chlorination agent ensure prolonged disinfection effects in water systems . A systematic review highlighted that TCCA can effectively reduce Legionella species in manmade water systems, a critical concern for public health .

Chemical Synthesis

2.1 Chlorination Reactions

TCCA serves as a chlorinating agent in organic synthesis, facilitating various reactions such as the Hofmann rearrangement. This process allows for the continuous-flow preparation of compounds like benzoxazolinone, showcasing TCCA's utility beyond disinfection .

Table 2: Applications of TCCA in Chemical Reactions

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Hofmann Rearrangement | Benzoxazolinone | High |

| Chlorination | Various organic compounds | Variable |

The versatility of TCCA in chemical reactions underscores its importance in both industrial and laboratory settings.

Health Implications

Recent studies have explored the potential health implications associated with TCCA exposure, particularly regarding skin health when used in swimming pools. Research indicates that topical application of this compound can exacerbate UV-induced skin inflammation, raising concerns about its safety for swimmers .

Case Study: Skin Inflammation and TCCA

A study involving transgenic mice demonstrated that exposure to this compound prior to UV radiation significantly increased inflammatory responses at the gene expression level . These findings suggest that while TCCA is effective for disinfection, its impact on skin health warrants further investigation.

作用機序

Trichloroisocyanuric acid exerts its effects primarily through the release of chlorine, which acts as a strong oxidizing agent. The chlorine released from symclosene reacts with water to form hypochlorous acid, which is highly effective in killing bacteria and other microorganisms . The molecular targets and pathways involved include the disruption of cellular membranes and the oxidation of cellular components .

類似化合物との比較

Trichloroisocyanuric acid is often compared with other chlorinated isocyanurates such as dichloroisocyanuric acid and cyanuric chloride . While all these compounds serve as disinfectants and chlorinating agents, symclosene is unique due to its higher chlorine content and stronger oxidizing properties . This makes it more effective in applications requiring strong disinfection and oxidation .

Similar compounds include:

- Dichloroisocyanuric acid

- Cyanuric chloride

- Tribromoisocyanuric acid

This compound’s higher chlorine content and stability make it a preferred choice in many industrial and domestic applications .

生物活性

Trichloroisocyanuric acid (TCCA) is a chlorinated compound widely recognized for its applications in disinfection, particularly in swimming pools and water treatment. Its biological activity, however, extends beyond its disinfectant properties, impacting various biological systems and raising concerns about its potential toxicity. This article explores the biological activity of TCCA, focusing on its effects on aquatic organisms, its role in skin inflammation, and the implications of disinfection byproducts.

Overview of TCCA

TCCA is a chlorinating agent that releases hypochlorous acid (HOCl) when dissolved in water, which is effective in killing bacteria and viruses. It is commonly used for sanitation in public health and aquaculture settings. However, the oxidative nature of TCCA can lead to adverse biological effects, particularly in aquatic ecosystems and human health.

Biological Activity in Aquatic Organisms

Research indicates that TCCA exposure can induce significant physiological changes in aquatic species, particularly fish. A study focusing on goldfish (Carassius auratus) revealed that sublethal concentrations of TCCA caused oxidative stress and histopathological alterations in liver and gill tissues. Key findings include:

- Oxidative Stress : Exposure to TCCA led to increased levels of malondialdehyde (MDA), indicating lipid peroxidation, alongside reduced activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

- Histopathological Changes : Significant damage was observed in gill tissues, which are critical for respiration and osmoregulation .

- Metabolic Disturbances : The study highlighted disturbances in energy metabolism and detoxification processes, with phase I and phase II metabolic enzymes being activated to counteract TCCA-induced toxicity .

Table 1: Effects of TCCA on Goldfish

| Parameter | Control Group | TCCA Exposure (Day 2) | TCCA Exposure (Day 4) |

|---|---|---|---|

| SOD Activity (U/mg protein) | 5.6 ± 0.3 | 4.2 ± 0.2* | 3.5 ± 0.1* |

| CAT Activity (U/mg protein) | 3.8 ± 0.2 | 4.0 ± 0.3 | 2.8 ± 0.2* |

| MDA Level (nmol/mg protein) | 0.5 ± 0.1 | 1.2 ± 0.2* | 1.5 ± 0.3* |

(*p < 0.05 indicates statistical significance compared to control group)

Impact on Human Health

Recent studies have also examined the effects of TCCA on human skin health, particularly concerning UV-induced inflammation. A notable investigation demonstrated that topical application of TCCA significantly enhances UV-induced inflammatory responses in murine models:

- Inflammatory Response : The cutaneous delivery of TCCA exacerbated UV-induced inflammation by altering gene expression profiles associated with inflammatory pathways .

- Potential Health Risks : These findings suggest that while TCCA serves as an effective disinfectant, its application may pose risks to skin health, particularly under conditions of UV exposure .

Table 2: Gene Expression Changes Induced by TCCA

| Gene | Control Expression | TCCA Application Expression |

|---|---|---|

| IL-6 | Low | High |

| TNF-α | Low | Elevated |

| COX-2 | Low | Significantly Elevated |

Disinfection Byproducts (DBPs)

The use of TCCA in water treatment processes can lead to the formation of disinfection byproducts (DBPs), which may have toxicological implications:

- Regulated DBPs : A study analyzing swimming pool water revealed significant increases in regulated DBPs following TCCA disinfection, raising concerns about potential carcinogenic risks .

- Cytotoxicity : The concentration and cytotoxicity of DBPs were found to increase significantly post-disinfection, with implications for both swimmer safety and environmental health .

Table 3: Concentration of DBPs Post-TCCA Disinfection

| DBP Type | Concentration (μg/L) Before Disinfection | Concentration (μg/L) After Disinfection |

|---|---|---|

| Trihalomethanes | 16.6 | 20.4 |

| Haloacetic Acids | 8.2 | 82.0 |

| Inorganic DBPs | 64.4 | 100-729 |

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling TCCA in laboratory settings?

TCCA requires strict safety measures due to its strong oxidizing properties and reactivity. Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile or neoprene gloves, Tyvek® suits, and indirect-vent goggles. For solutions, Butyl or Viton gloves are recommended .

- Respiratory Protection: NIOSH-approved respirators with acid gas cartridges are required in areas with potential airborne exposure .

- Storage: Keep TCCA dry, away from combustibles, acids, ammonia, and reducing agents to prevent violent reactions .

- Spill Management: Collect spills using dry tools; avoid water contact to prevent toxic gas (e.g., chlorine, nitrogen trichloride) release .

Q. How can researchers analyze TCCA purity and degradation products in experimental samples?

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the standard method for quantifying TCCA. Key steps include:

- Sample Preparation: Use PVC filters (37 mm, 5 μm) to capture particulate matter .

- Detection Limits: Achieve a limit of quantification (LOQ) ≈1 μg/media .

- Degradation Monitoring: Track byproducts like cyanuric acid and chlorine gas via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) .

Q. What are the primary decomposition pathways of TCCA under varying conditions?

TCCA decomposes via:

- Thermal Degradation: At >225°C, it releases chlorine gas, cyanogen chloride, and phosgene .

- Hydrolysis: Reacts with water to form cyanuric acid, chlorine, and nitrogen trichloride (explosive) .

- Acid Exposure: Contact with HCl or H₂SO₄ generates toxic chlorine gas .

Q. How does TCCA impact aquatic ecosystems, and what methodologies assess its ecotoxicity?

TCCA is highly toxic to aquatic organisms. Standardized tests include:

- Acute Toxicity: LC₅₀ values for fish (e.g., 0.08–0.37 mg/L for rainbow trout) and invertebrates (e.g., 0.17–0.80 mg/L for water fleas) .

- Chronic Toxicity: Transcriptome analysis in goldfish (e.g., Carassius auratus) reveals oxidative stress and metabolic disruption at 0.81 mg/L .

- Biodegradation: Hydrolysis products like cyanuric acid persist but are non-bioaccumulative .

Advanced Research Questions

Q. How can TCCA’s reactivity be optimized in chlorination reactions while minimizing hazards?

- Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction efficiency and control exothermic processes .

- Stoichiometry Control: Limit TCCA to 1–2 equivalents to avoid over-chlorination and byproduct formation .

- Temperature Modulation: Maintain reactions at 0–25°C to prevent thermal runaway .

Q. What strategies mitigate risks when TCCA is used in large-scale syntheses?

- Process Safety Information (PSI): Integrate literature surveys (e.g., Bretherick’s Handbook) and reactivity testing (e.g., accelerating rate calorimetry) .

- Incompatibility Management: Isolate TCCA from amines, ammonium salts, and hypochlorites to prevent explosions .

- Emergency Protocols: Implement real-time gas monitoring (e.g., for chlorine) and automated ventilation systems .

Q. How does TCCA function in visible-light-induced radical reactions, and what are its limitations?

TCCA serves as a chlorine radical (Cl•) source under blue light (450 nm). Applications include:

- Cascade Cyclization: Synthesize 2-chloro-3-substituted quinoxalines from ortho-diisocyanoarenes .

- Limitations: Low solubility in non-polar solvents and competing hydrolysis require inert atmospheres and anhydrous conditions .

Q. What molecular mechanisms underlie TCCA-induced toxicity in aquatic organisms?

Transcriptomic studies in goldfish identify:

- Oxidative Stress: Upregulation of gst (glutathione-S-transferase) and sod (superoxide dismutase) genes .

- Energy Metabolism Disruption: Downregulation of glycolysis and TCA cycle enzymes (e.g., ldha, cs) .

- Gill Damage: Histopathology shows epithelial lifting and lamellar fusion due to chlorine exposure .

Q. Methodological Notes

- Contradictions in Data: Discrepancies in decomposition temperatures (e.g., 225°C vs. 240°C) highlight the need for context-specific validation via DSC .

- Synthetic Applications: TCCA’s versatility in Atherton–Todd reactions (e.g., phosphoroamidate synthesis) requires base-free conditions to avoid side reactions .

特性

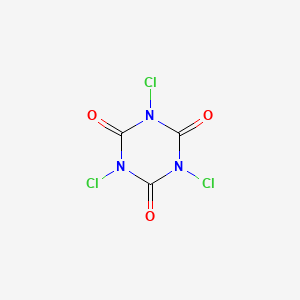

IUPAC Name |

1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3N3O3/c4-7-1(10)8(5)3(12)9(6)2(7)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIZYWQGELRKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)N(C(=O)N(C(=O)N1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3N3O3 | |

| Record name | TRICHLORO-S-TRIAZINETRIONE, DRY | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROISOCYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29680-41-9 (hydrochloride salt) | |

| Record name | Symclosene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2026523 | |

| Record name | Symclosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichloro-s-triazinetrione, dry appears as a white slightly hygroscopic crystalline powder or lump solid with a mild chlorine-like odor. Said to have 85 percent available chlorine. Decomposes at 225 °C. Moderately toxic by ingestion. May irritate skin and eyes. Active ingredient in household dry bleaches. Used in swimming pools as a disinfectant., Other Solid, White solid; [ICSC] Strong odor of chlorine; Slightly hygroscopic; [HSDB], WHITE CRYSTALLINE POWDER WITH PUNGENT ODOUR. | |

| Record name | TRICHLORO-S-TRIAZINETRIONE, DRY | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloroisocyanuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROISOCYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

> 250 °C (482 °F ) open cup | |

| Record name | Trichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in chlorinated and highly polar solvents, Solubility in water at 25 °C = 1 g/100 g; Solubility in acetone at 30 °C = 35.0 g/100 g, Water solubility = 1.2% = 1.20X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 1.2 | |

| Record name | Trichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROISOCYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1 at 68 °F (est) (USCG, 1999), Greater than 1 at 20 °C (solid), 2.07 g/cm³ | |

| Record name | TRICHLORO-S-TRIAZINETRIONE, DRY | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROISOCYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000012 [mmHg], negligible | |

| Record name | Trichloroisocyanuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROISOCYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles from ethylene chloride, White crystalline powder or granules, White crystals | |

CAS No. |

87-90-1 | |

| Record name | TRICHLORO-S-TRIAZINETRIONE, DRY | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroisocyanuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Symclosene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Symclosene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Symclosene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Symclosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Symclosene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SYMCLOSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL3HK1I66B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROISOCYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

246.7 °C (decomposes) | |

| Record name | Trichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。